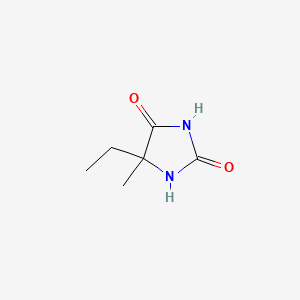

5-Ethyl-5-methylhydantoin

Beschreibung

Significance in Chemical and Biological Research

The significance of 5-ethyl-5-methylhydantoin (B102286) in research stems from its identity as a chiral molecule and its role as a precursor and metabolite of other significant compounds. researchgate.net Its chirality, meaning it exists in two non-superimposable mirror-image forms (enantiomers), makes it a subject of interest in stereoselective synthesis and separation studies. researchgate.net The ability to isolate specific enantiomers is crucial in the development of pharmaceuticals and other bioactive molecules.

Furthermore, this compound is a persistent metabolite of halogenated hydantoins, which are widely used as disinfectants and biocides. nih.gov Understanding its formation and fate is essential for toxicological and environmental assessments. The broader class of hydantoin (B18101) derivatives exhibits a remarkable spectrum of biological activities, including anticonvulsant, antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netekb.eg This has established the hydantoin scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. researchgate.net

Historical Perspectives of Research on Hydantoin Derivatives

The history of hydantoin research dates back to 1861, when Adolf von Baeyer first synthesized the parent compound, hydantoin, during his work on uric acid. jddtonline.info A significant milestone in the synthesis of hydantoin derivatives was the Urech hydantoin synthesis, developed by Friedrich Urech in 1873. jddtonline.info This was followed by the Bucherer-Bergs reaction, another key method for synthesizing these compounds. researchgate.netjddtonline.info

A pivotal moment in the application of hydantoin derivatives in medicine occurred in the 1930s with the work of Merritt and Putnam. Their research revealed the anticonvulsant properties of 5-substituted hydantoins, leading to the development of phenytoin (B1677684) (5,5-diphenylhydantoin), a highly effective and less sedative anti-epileptic drug. jddtonline.infopcbiochemres.com This discovery marked a significant advancement in the treatment of epilepsy and solidified the importance of the hydantoin structure in medicinal chemistry. pcbiochemres.com Since then, numerous other hydantoin derivatives, such as mephenytoin (B154092) and ethotoin, have been developed and utilized for their therapeutic effects. jddtonline.infopcbiochemres.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 5-ethyl-5-methylimidazolidine-2,4-dione |

| Molecular Formula | C6H10N2O2 |

| Molecular Weight | 142.16 g/mol |

| CAS Number | 5394-36-5 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJRBQDMBFFHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041368 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5394-36-5 | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5394-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Imidazolidinedione, 5-ethyl-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9434G2C47P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways

The primary and most well-established method for the synthesis of 5-ethyl-5-methylhydantoin (B102286) is the Bucherer-Bergs reaction. This is complemented by various derivatization techniques to modify the core hydantoin (B18101) structure.

Bucherer-Berg Synthesis and Modern Variants

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5,5-disubstituted hydantoins. jddtonline.info This multicomponent reaction traditionally involves the reaction of a ketone or aldehyde, in this case, butan-2-one (methyl ethyl ketone), with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. jddtonline.infonih.gov The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. jddtonline.info

Modern advancements have sought to improve the efficiency and environmental friendliness of the Bucherer-Bergs synthesis. One notable variant is the use of microwave irradiation. A study demonstrated the synthesis of this compound and other hydantoin derivatives in good yields (60-80%) under microwave irradiation in a domestic oven, significantly reducing reaction times.

Another approach mentioned for the synthesis of the parent compound, this compound (EMH), is the condensation of ethyl methyl ketone with urea (B33335) under acidic conditions.

| Synthesis Method | Reactants | Conditions | Yield | Reference |

| Bucherer-Bergs | Butan-2-one, (NH₄)₂CO₃, KCN/NaCN | Heating | Good | jddtonline.infonih.gov |

| Microwave-Assisted | Cyanohydrin of butan-2-one, (NH₄)₂CO₃ | Microwave irradiation (2-5 min) | 60-80% | |

| Condensation | Ethyl methyl ketone, Urea | Acidic conditions | - |

Derivatization via Alkylation and Acylation

The hydantoin ring of this compound possesses two secondary amine protons (at N-1 and N-3) that can be substituted through alkylation and acylation reactions, allowing for the synthesis of a wide range of derivatives.

The reaction of this compound with formaldehyde (B43269) sources, known as methylolation, yields N-hydroxymethyl derivatives. A patented process describes the reaction of this compound with paraformaldehyde in the presence of an alkaline catalyst, such as sodium bicarbonate, at elevated temperatures (e.g., 100°C). google.comgoogle.comjustia.com This solvent-free method produces 1,3-dimethylol-5-ethyl-5-methylhydantoin and its mono-methylolated congeners. google.comgoogle.com The resulting products are useful as formaldehyde donors and cross-linking agents. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Reference |

| This compound | Paraformaldehyde | Sodium Bicarbonate | 100°C | 1,3-Dimethylol-5-ethyl-5-methylhydantoin | google.comgoogle.comjustia.com |

Glycidyl derivatives of this compound are synthesized by reacting the parent hydantoin with epichlorohydrin (B41342). This reaction typically proceeds by first forming the sodium or potassium salt of the hydantoin using a base like NaOH or KOH, which then undergoes nucleophilic substitution with epichlorohydrin. researchgate.net The resulting product, 5-ethyl-1,3-diglycidyl-5-methylhydantoin, is a notable compound with applications in the preparation of epoxy resins. googleapis.comnih.govontosight.aigoogle.com

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| This compound | Epichlorohydrin | Sodium/Potassium salt of hydantoin | 5-Ethyl-1,3-diglycidyl-5-methylhydantoin | researchgate.netgoogleapis.comnih.govontosight.aigoogle.com |

While the direct synthesis of a simple "haloethyl" derivative at the nitrogen positions is not extensively documented in the readily available literature, the halogenation of the N-H groups of this compound is a well-established derivatization. This process yields N-halo derivatives which are potent oxidizing agents.

For instance, 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273) can be prepared by reacting this compound with a chlorinating agent like sodium hypochlorite (B82951) in an aqueous alkaline solution or with trichloroisocyanuric acid (TCCA). Similarly, mixed halogenated derivatives such as 1-bromo-3-chloro-5-ethyl-5-methylhydantoin (B1265972) are synthesized through a stepwise halogenation process, first with a bromine source followed by a chlorine source under controlled pH and temperature.

| Derivative | Halogenating Agent(s) | Key Conditions | Reference |

| 1,3-Dichloro-5-ethyl-5-methylhydantoin | Sodium Hypochlorite or TCCA | Aqueous alkaline solution or Acetonitrile (B52724) | |

| 1-Bromo-3-chloro-5-ethyl-5-methylhydantoin | Bromine, Chlorine | Stepwise addition, pH and temperature control |

Advanced Synthetic Approaches

Beyond the classical Bucherer-Bergs reaction, other synthetic strategies for the hydantoin core have been developed, although their specific application to this compound is less commonly reported. One such alternative involves the reaction of ethylamine (B1201723) and methylisocyanate with subsequent cyclization to form the hydantoin ring. ontosight.ai This method offers a different retrosynthetic pathway to the target molecule.

Furthermore, multicomponent reactions like the Ugi/De-Boc/Cyclization methodology present a modern approach for creating highly functionalized hydantoins, though specific examples for the synthesis of this compound via this route are not prominent in the literature. jddtonline.info

Microwave-Assisted Synthesis Protocols

The application of microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional heating methods. wikipedia.orgresearchgate.net In the synthesis of hydantoins, microwave-assisted protocols have been effectively applied, particularly for the Bucherer-Bergs reaction and the Urech hydantoin synthesis. wikipedia.orgbeilstein-journals.org

The Bucherer-Bergs reaction, a multicomponent synthesis, is a primary route for producing 5,5-disubstituted hydantoins like this compound. wikipedia.orgmdpi.com This reaction typically involves heating a ketone (in this case, butan-2-one) with ammonium carbonate and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgmdpi.com Microwave-assisted versions of this synthesis have been developed to improve efficiency. For instance, the synthesis of various 5,5-disubstituted hydantoins has been successfully carried out under ultrasonication and microwave irradiation, which can lower reaction temperatures and shorten durations. wikipedia.org A study on the synthesis of isotope-labelled 5,5-disubstituted hydantoins utilized a microwave-induced Bucherer-Bergs reaction, highlighting the method's utility. openmedscience.com

Another relevant microwave-assisted method is the Urech synthesis, which produces hydantoins from amino acids. beilstein-journals.org A sequential, two-step, one-pot microwave-assisted Urech synthesis has been developed for creating 5-monosubstituted hydantoins in water. beilstein-journals.org This involves the N-carbamylation of an amino acid with potassium cyanate, followed by acid-induced intramolecular cyclization, both steps being accelerated by microwave irradiation at 80°C. beilstein-journals.org While this specific protocol is for 5-monosubstituted hydantoins, the principles of using microwave energy to facilitate the cyclization step are applicable to the broader class of hydantoin syntheses.

Research into the microwave-assisted synthesis of various hydantoin derivatives has demonstrated significant rate enhancements. For example, the synthesis of phenytoin (B1677684) and related compounds from benzil (B1666583) and urea/thiourea derivatives showed that microwave-assisted conditions were highly effective, with reactions completing in minutes compared to hours under thermal conditions. ucl.ac.be

Below is a table summarizing typical conditions for microwave-assisted hydantoin synthesis, extrapolated for this compound based on general findings.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 5,5-Disubstituted Hydantoins

| Parameter | Condition | Source |

|---|---|---|

| Starting Materials | Ketone (e.g., Butan-2-one), Ammonium Carbonate, Potassium Cyanide | wikipedia.orgmdpi.com |

| Solvent | 50% Alcohol, Water | wikipedia.orgbeilstein-journals.org |

| Microwave Power | 750 W (pulsed) | ucl.ac.be |

| Temperature | 80 °C | beilstein-journals.org |

| Reaction Time | 15-30 minutes | beilstein-journals.orgucl.ac.be |

| Advantages | Reduced reaction time, increased yield, simpler work-up | wikipedia.orgresearchgate.net |

Stereoselective Synthesis of Enantiomers

This compound is a chiral molecule, existing as two enantiomers ((R)- and (S)-forms). The stereoselective synthesis or separation of these enantiomers is crucial, as different enantiomers of a compound can exhibit distinct biological activities. ethz.chencyclopedia.pub For this compound, the primary method investigated for obtaining the pure enantiomers is not asymmetric synthesis from an achiral precursor, but rather the resolution of the racemic mixture. researchgate.netresearchgate.net

The racemic mixture of this compound crystallizes as a stable conglomerate. researchgate.net A conglomerate is a mechanical mixture of crystals of the two separate enantiomers, as opposed to a racemic compound where both enantiomers are present in the same unit cell. This property is relatively rare, occurring in only about 5-10% of all chiral compounds. researchgate.net The formation of a conglomerate allows for the separation of enantiomers by a process called preferential crystallization. researchgate.net

Preferential crystallization is an efficient and cost-effective resolution method that can be applied on an industrial scale. researchgate.net The process involves creating a supersaturated solution of the racemate and seeding it with crystals of one of the desired enantiomers. This induces the crystallization of only that enantiomer from the solution. The process can be conducted using auto-seeding and polythermic (temperature-varied) conditions. researchgate.net Studies have shown that the separation of (±)-5-Ethyl-5-methylhydantoin can be effectively carried out at a preparative scale in water using this method, particularly when a small amount of a wetting agent is added. researchgate.net

However, research has also revealed complexities in the crystallization behavior. Under unstirred conditions, large single-crystal-shaped particles may form that exhibit very low enantiomeric excess. researchgate.net This has been attributed to an oscillating crystallization mechanism involving the epitaxial association of macroscopic homochiral lamellar fragments. Gentle stirring of the mother liquor during crystallization disrupts this process and leads to the formation of crystals with high enantiomeric excess. researchgate.net

Table 2: Enantiomeric Resolution of this compound

| Method | Description | Key Findings | Source |

|---|---|---|---|

| Preferential Crystallization | Separation of a conglomerate by seeding a supersaturated racemic solution with one enantiomer. | The racemic mixture forms a stable conglomerate, allowing for resolution. The process is effective on a preparative scale in water. | researchgate.netresearchgate.net |

| Influence of Stirring | Crystallization from an unstirred racemic solution can lead to particles with low enantiomeric excess due to epitaxial association of homochiral fragments. | Gentle stirring is crucial to obtain crystals with high enantiomeric excess. | researchgate.net |

Investigations into Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. The most common synthesis, the Bucherer-Bergs reaction, has been the subject of mechanistic studies. wikipedia.orgmdpi.com

The reaction mechanism for the Bucherer-Bergs synthesis proceeds through several key steps. wikipedia.org

Imine Formation: The carbonyl group of the ketone (butan-2-one) condenses with ammonia (B1221849) (from ammonium carbonate) to form an imine.

Aminonitrile Formation: The imine is then attacked by the cyanide ion (from KCN or NaCN) to form an α-aminonitrile. This is often considered the key intermediate.

Cyclization Pathway: The aminonitrile undergoes a series of reactions involving carbon dioxide (from ammonium carbonate). Nucleophilic addition of the aminonitrile to CO2 yields a cyano-carbamic acid. This intermediate undergoes an intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.

Rearrangement: The 5-imino-oxazolidin-2-one finally rearranges, likely via an isocyanate intermediate, to yield the more stable hydantoin ring structure. wikipedia.org

The kinetics of racemization for 5-substituted hydantoins have also been investigated. cardiff.ac.uk Racemization occurs at the C5 position of the hydantoin ring. Studies on model compounds like (S)-5-benzylhydantoin suggest that the racemization proceeds via an Se1 (substitution, electrophilic, unimolecular) mechanism. This involves the rate-determining formation of a planar carbanion/enolate intermediate upon deprotonation at C5, followed by non-stereospecific reprotonation. cardiff.ac.uk Factors such as pH, buffer concentration, and the presence of charged groups on the molecule can influence the rate of racemization. For example, hydantoins containing a protonated amino group showed increased stereolability, suggesting intramolecular facilitation of the process. cardiff.ac.uk

Furthermore, the reactivity of the hydantoin ring itself has been studied through other reactions. Computational studies on the chlorination of 5,5-dimethylhydantoin (B190458) indicate that the N3 nitrogen is deprotonated first, followed by reaction with a chlorinating agent. researchgate.net This provides insight into the relative acidity and nucleophilicity of the nitrogen atoms within the hydantoin ring, which is relevant to understanding potential side reactions or subsequent derivatization reactions.

Chirality, Crystallography, and Supramolecular Chemistry

Enantiomerism and Racemization Studies

5-Ethyl-5-methylhydantoin (B102286) is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-5-Ethyl-5-methylhydantoin and (S)-5-Ethyl-5-methylhydantoin. The racemic mixture, containing equal amounts of both enantiomers, crystallizes as a stable conglomerate. researchgate.net This property is relatively rare, occurring in only 5-10% of all racemic crystals, and makes it a valuable subject for studying enantiomeric separation. researchgate.netmdpi.com

The process of racemization, where an enantiomerically pure or enriched substance converts into a racemic mixture, is a key consideration in the study of 5-substituted hydantoins. The racemization of these compounds can occur via a keto-enol tautomerism. nih.gov However, for many hydantoins, this process is slow under physiological conditions. nih.gov The rate of racemization is influenced by factors such as the substituent at the 5-position, pH, and temperature. nih.gov While specific kinetic data for the racemization of this compound is not detailed in the provided context, the general principles of hydantoin (B18101) racemization provide a framework for understanding its stereolability.

Crystal Growth and Polymorphism

The study of crystal growth and polymorphism in this compound is intrinsically linked to its nature as a conglomerate. researchgate.net Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The racemic mixture of this compound melts at approximately 140 ± 2°C, while the pure enantiomers have a higher melting point of 173 ± 2°C. researchgate.net This difference in melting points is characteristic of a conglomerate system and is depicted in its binary phase diagram, which shows a simple eutectic. researchgate.net

A conglomerate is a mechanical mixture of crystals of pure enantiomers. mdpi.commdpi.com In the case of this compound, the racemic mixture spontaneously separates into crystals of the (+) and (-) enantiomers during crystallization. researchgate.netresearchgate.net This behavior is crucial for its resolution by preferential crystallization. researchgate.net Despite crystallizing as a stable conglomerate without any detectable solid solution, particles grown from an unstirred racemic aqueous solution can appear as single crystals but contain almost no enantiomeric excess. researchgate.netcapes.gov.br This phenomenon is attributed to the epitaxial association of macroscopic homochiral lamellar fragments. capes.gov.br

Preferential crystallization is a powerful technique for separating the enantiomers of a conglomerate-forming system. researchgate.netmdpi.com This method involves seeding a supersaturated racemic solution with crystals of the desired enantiomer, which then crystallize out selectively. rsc.org

The separation of (±)-5-Ethyl-5-methylhydantoin has been successfully achieved on a preparative scale using auto-seeded and polythermic preferential crystallization (AS3PC) in water. researchgate.net This method involves applying a controlled cooling program to a racemic solution to induce the crystallization of one enantiomer. rsc.org The use of a small amount of a wetting agent has been shown to be beneficial in this process for this compound. researchgate.net The AS3PC process is often considered more efficient than classical seeded isothermal preferential crystallization (SIPC) in terms of purity, yield, and scalability. oup.com

The enantiomeric purity of the solution and the level of supersaturation are critical parameters that influence the crystal growth of this compound. researchgate.net In preferential crystallization, the process must be carefully controlled to prevent the nucleation of the counter-enantiomer. rsc.org For this compound, under conditions of smooth supersaturation in unstirred racemic solutions, large particles can form that exhibit unusual hourglass figures when viewed under polarized light. researchgate.net These particles, however, have almost no enantiomeric excess, indicating a complex growth mechanism rather than the formation of true single crystals. researchgate.net

A fascinating phenomenon observed during the crystallization of this compound from a racemic aqueous solution without stirring is oscillating crystallization. capes.gov.br This involves an alternated 2D nucleation and growth of homochiral domains, leading to the formation of particles with very low enantiomeric excess. researchgate.netcapes.gov.br This behavior is attributed to diffusion-controlled limitations in the unstirred mother liquor. researchgate.netcapes.gov.br The growth of one enantiomer depletes the solution of that enantiomer in the vicinity of the crystal, leading to a localized supersaturation of the counter-enantiomer, which then nucleates and grows. ucc.edu.gh Gentle stirring of the solution during crystallization disrupts this diffusion-controlled mechanism and leads to the formation of crystals with a high enantiomeric excess. capes.gov.br This highlights the significant impact of process parameters like stirring on the outcome of the crystallization. rsc.org

Morphology of Crystal Forms (e.g., Hollow Whiskers)

The crystal morphology of this compound can manifest in unique and complex structures, most notably in the form of hollow whiskers. researchgate.net These structures are a type of dissipative structure, meaning they form under conditions far from thermodynamic equilibrium.

The formation and specific morphology of these hollow needles are highly dependent on the experimental conditions, such as the thermal gradient and the rate of recrystallization. researchgate.net

Fast Growth Process: When a powder of (±)this compound is heated to fusion and then subjected to a steep thermal gradient (e.g., 90 °C per cm), it results in the rapid growth of hollow needles. researchgate.net

Slow Growth Process: In contrast, a slower recrystallization process, where the molten phase is held at a constant temperature (e.g., 140 °C) for an extended period (e.g., 1 hour), produces tubular crystals with a different general morphology. These needles tend to have thicker walls, particularly at the tip, which can sometimes be nearly closed off. This is attributed to a lower thermal gradient and a consequently slower rate of matter transport. researchgate.net

Scanning Electron Microscopy (SEM) has been instrumental in observing these structures. SEM images have revealed not only straight hollow whiskers but also branched formations, where smaller needles can be seen growing on a larger one. researchgate.net In some instances, these branched needles are also clearly hollow. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Patterns in Solid State

The solid-state structure of this compound is primarily governed by intermolecular hydrogen bonds. The hydantoin ring contains two hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups). nih.gov These features allow for the formation of robust networks of hydrogen bonds, which dictate the crystal packing.

The racemic mixture of this compound crystallizes as a stable conglomerate. researchgate.net A conglomerate is a mechanical mixture of crystals, where each crystal contains only one of the enantiomers ((+) or (-)). This is a relatively rare phenomenon, occurring in only about 5-10% of all racemic crystals. researchgate.net The formation of a conglomerate is significant as it allows for the potential separation of enantiomers by preferential crystallization. researchgate.netresearchgate.net

The hydrogen bonding patterns in 5,5'-substituted hydantoins, like this compound, are a key feature of their supramolecular arrangement. researchgate.net Studies on analogous compounds, such as 5-methyl-5-phenyl hydantoin, show that the crystal packing is dominated by N-H···O hydrogen bond interactions. These interactions lead to the formation of chains and edge-fused ring motifs. researchgate.net It is characteristic for these types of hydantoins to form similar hydrogen-bonding patterns, creating robust supramolecular structures. researchgate.net The racemic mixture of this compound forms a simple eutectic. researchgate.net

| Interaction Type | Donor | Acceptor | Significance in Crystal Structure |

| Hydrogen Bond | N-H | C=O | Primary interaction governing crystal packing and formation of supramolecular chains and rings. nih.govresearchgate.net |

| Van der Waals Forces | Alkyl groups (Ethyl, Methyl) | Adjacent molecules | Contribute to the overall packing efficiency and stability of the crystal lattice. |

Solid-State Characterization Methodologies

A variety of analytical techniques are employed to investigate the solid-state properties of this compound and related compounds. These methodologies provide crucial information on crystal structure, thermal behavior, and morphology.

| Methodology | Information Provided | Reference |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the crystal surface morphology, enabling the visualization of structures like hollow and branched whiskers. | researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Used to investigate thermal properties, such as melting points of different crystalline forms (enantiomer vs. racemic mixture) and to study the glassy state. researchgate.netresearchgate.net | |

| Fast Scanning Calorimetry (FSC) | A specialized calorimetry technique used to study thermal events at very high heating and cooling rates, which was successfully used to reach the glassy state of this compound. researchgate.netresearchgate.net | |

| X-ray Diffraction (XRD) | Determines the arrangement of atoms within a crystal, providing definitive proof of the crystal structure and allowing for the identification of different polymorphs (polymorphism). nih.gov | |

| Polarized Light Thermal Microscopy (PLTM) | Allows for the visual observation of crystalline materials as they are heated or cooled, helping to identify different polymorphic forms and phase transitions. | nih.gov |

| Vibrational Spectroscopy (FTIR, Raman) | Provides information about the molecular vibrations within the crystal lattice. This can be used to characterize different crystalline forms and study intermolecular interactions like hydrogen bonding. | nih.govnih.gov |

These characterization methods are often used in conjunction to build a comprehensive understanding of the complex solid-state behavior of this compound, from its unique crystal habits to its fundamental intermolecular interactions. nih.gov

Spectroscopic and Computational Investigations

Electronic Structure and Optical Properties

The electronic structure and optical characteristics of 5-Ethyl-5-methylhydantoin (B102286) have been explored through both experimental spectroscopy and theoretical calculations, providing insight into its behavior under electromagnetic radiation.

As a chiral molecule, this compound's interaction with polarized light has been a subject of significant interest, particularly its role as a potential precursor to amino acids found in meteorites. nih.gov Circular dichroism (CD) is the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. nih.govopenmedscience.com

Quantum mechanical calculations have been performed to predict the circular dichroism spectra of this compound. nih.gov These theoretical spectra show features that are in reasonable agreement with experimental observations of the compound in liquid solutions. nih.gov Specifically, orientationally averaged CD spectra exhibit an intense peak at 190 nm and a shoulder at 208 nm. nih.gov Studies suggest that in condensed phases, such as those relevant to cold interstellar environments, the precursor this compound has a stronger CD signal compared to its potential hydrolysis product, the amino acid isovaline (B112821). guidechem.com This finding implies that the specific handedness (enantiomeric excess) of isovaline could be influenced by the asymmetric photolysis of its precursor in such environments. guidechem.com

| Spectroscopic Technique | Observed Features | Wavelength (nm) | Source |

| Circular Dichroism (CD) | Intense Peak | 190 | nih.gov |

| Circular Dichroism (CD) | Shoulder | 208 | nih.gov |

This interactive table summarizes the key spectral features observed for this compound.

The photophysics of this compound are crucial for understanding its stability and reactivity when exposed to UV radiation, a topic of interest in astrobiology. nih.gov Theoretical models based on time-dependent density functional theory (TD-DFT) have been employed to simulate its electronic behavior. guidechem.com

Calculations for the solid bulk form of this compound show an electronic energy gap of 4.06 eV. nih.gov This value, derived from DFT-LDA (Local Density Approximation) calculations, represents the energy difference between the highest occupied electronic state and the first available state for excitation. nih.gov The primary visible signal in its spectrum is related to E1–E2 transitions. nih.gov In contrast, the circular dichroism signal arising from E1–M1 transitions is significantly weaker, by two to three orders of magnitude, making it practically invisible on the same scale. nih.gov These computational investigations are vital for interpreting experimental data and for providing reference spectra for astrophysical studies. nih.gov

Vibrational Spectroscopy Applications (e.g., FTIR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a standard method for characterizing the molecular structure and functional groups of compounds like this compound. The technique has been used to obtain reference spectra for the compound. scispace.com The stability of this compound has also been analyzed using FTIR as part of space exposure experiments, such as the Tanpopo mission, which studied the decomposition of astrobiologically relevant molecules in Earth orbit. nih.gov

| FTIR Analysis Technique | Sample Phase | Source of Data |

| MELT | Crystalline Phase | The Procter & Gamble Distributing Company |

| ATR-Neat (DuraSamplIR II) | Neat | Bio-Rad Laboratories, Inc. / Sigma-Aldrich Company Llc. |

This interactive table presents the different FTIR techniques that have been used to acquire spectral data for this compound. scispace.com

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the definitive structural elucidation of organic molecules. For hydantoin (B18101) derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are instrumental in assigning all signals, especially for complex structures where signal overlapping can occur. The structure of this compound has been confirmed using ¹H NMR and ¹³C NMR spectroscopy. nih.gov Reference spectra are available in public databases, with data contributed by commercial suppliers and research laboratories, confirming the compound's structural integrity. nih.gov

| NMR Technique | Availability | Data Source |

| ¹H NMR | Spectrum Available | Sigma-Aldrich Co. LLC. |

| ¹³C NMR | Spectrum Available | Frinton Laboratories, South Vineland, New Jersey |

| ¹⁵N NMR | Spectrum Available | W. Robien, Inst. of Org. Chem., Univ. of Vienna |

This interactive table indicates the availability of NMR spectral data for this compound. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations have proven indispensable for investigating the properties of this compound where experimental data may be difficult to obtain. guidechem.com These theoretical studies provide deep insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used extensively to study hydantoin systems. For this compound, DFT calculations have been used to optimize its crystalline structure and explore its conformational stability. nih.gov

In a notable study, the initial lattice parameters for the crystalline structure of this compound were taken from experimental data and then optimized using DFT with the hybrid PBE0 functional. nih.gov To accurately model the molecular crystal, long-range dispersion corrections (van der Waals forces) were also included in the calculations. nih.gov The stability of this compound has also been compared to its potential product, isovaline, under γ-ray irradiation, with DFT being a tool to understand these stability differences. Furthermore, time-dependent DFT (TD-DFT) has been crucial for calculating and interpreting the UV and CD spectra, with functionals like B3LYP being employed to improve the accuracy of electronic energy level positions. nih.gov

| Computational Method | Functional/Approximation | Application | Source |

| DFT | PBE0 | Crystal Structure Optimization | nih.gov |

| DFT | LDA | Electronic Band Structure / Energy Gap | nih.gov |

| TD-DFT | B3LYP | UV/CD Spectra Calculation | nih.gov |

This interactive table summarizes the application of different DFT functionals in the study of this compound.

Molecular Modeling of Chiral Discrimination in Crystal Lattices

This compound is a chiral molecule, and its ability to form different crystalline structures based on the arrangement of its enantiomers has been a subject of significant research. aip.org The racemic mixture of this compound crystallizes as a stable conglomerate, which is a physical mixture of separate crystals of the (+) and (-) enantiomers. capes.gov.brresearchgate.net This property is relatively rare, occurring in only 5-10% of all racemic crystals, and makes it a candidate for separation by preferential crystallization. researchgate.net

Molecular modeling studies have been employed to understand the chiral discrimination at the molecular level within the crystal lattice. capes.gov.br These investigations have revealed that although the bulk material is a conglomerate, under specific conditions, such as crystallization from an unstirred racemic aqueous solution, single crystal-like particles can form that exhibit almost no enantiomeric excess. capes.gov.br This phenomenon is attributed to the epitaxial association of macroscopic homochiral lamellar fragments parallel to the {101} faces. capes.gov.br This process creates an oscillating crystallization mechanism controlled by diffusion. Gentle stirring of the solution during crystallization disrupts this epitaxial growth, leading to the formation of crystals with a high enantiomeric excess. capes.gov.br

The crystal structure of this compound reveals that enantiomerically pure layers are a common feature, with different stacking modes leading to different polymorphic forms. researchgate.net In the most stable conglomerate form, the enantiomeric separation is complete. researchgate.net Molecular modeling has been instrumental in generating potential structures of racemic compounds that could form from the epitaxial zone observed in the diffusion-controlled crystallization. capes.gov.br

The propensity of hydantoins, including this compound, to exhibit polymorphism is a result of the various hydrogen-bonding donor and acceptor sites on the hydantoin ring (N-H, C=O), as well as potential π-stacking interactions. aip.org These interactions drive the formation of specific supramolecular arrangements. researchgate.net

Table 1: Crystallization Behavior of this compound

| Crystallization Condition | Resulting Crystal Characteristics | Underlying Mechanism |

|---|---|---|

| Racemic mixture | Stable conglomerate (eutectic mixture of enantiomers) | Preferential crystallization |

| Unstirred racemic aqueous solution | Single crystal-like particles with low enantiomeric excess | Epitaxial association of homochiral lamellar fragments |

| Gentle stirring of racemic solution | Crystals with high enantiomeric excess | Disruption of diffusion-controlled epitaxial growth |

Theoretical Studies on Absorption and Circular Dichroism under Irradiation

The photophysical properties of this compound, particularly its absorption and circular dichroism (CD) in response to ultraviolet (UV) and X-ray radiation, have been investigated through quantum mechanical calculations. oup.comoup.com These studies are significant for understanding the potential role of such molecules in the origins of homochirality in biological systems, as this compound has been detected in meteorites. oup.comsemanticscholar.org

Theoretical calculations, primarily using time-dependent density functional theory (TDDFT), have been performed on this compound in various states, including as an isolated molecule and within a simulated solid (icy) matrix. oup.comoup.com These models aim to replicate conditions in cold interstellar environments where molecules may be adsorbed on dust grains. oup.com

The key findings from these theoretical investigations include:

Circular Dichroism (CD) Spectra: In the UV region, the calculated CD spectra for this compound show features that are in reasonable agreement with experimental data from liquid solutions. oup.com The orientationally averaged CD spectrum exhibits a strong peak around 190 nm and a shoulder at approximately 208 nm. oup.com

Influence on Amino Acid Chirality: For low-energy excitations, the "condensed" this compound precursor shows a stronger CD signal compared to its corresponding amino acid, isovaline. oup.comoup.com This suggests that the handedness (enantiomeric excess) of isovaline found in meteorites could have been established through the asymmetric photolysis of its precursor, this compound, in cold environments. oup.comoup.com

High-Energy Excitations: At higher energies, in the vacuum UV (VUV) range, it is predicted that a more efficient amplification of enantiomeric excess could be induced in both this compound and isovaline. oup.comoup.com

X-ray Absorption: Theoretical X-ray absorption near-edge spectroscopy (XANES) and the corresponding CD spectra have also been calculated. oup.comresearchgate.net These provide a reference for future experimental studies on the ionization channels and daughter species that result from high-energy irradiation. oup.com

Photolysis Products: Experimental studies involving UV and γ-ray irradiation of this compound in an aqueous state have identified hydantoin and 5-methylhydantoin (B32822) as photolysis products. jst.go.jp This highlights the potential for prebiotic photochemistry of this molecule in solar system materials. jst.go.jp

These theoretical studies provide a framework for understanding how circularly polarized light in star-forming regions could induce an enantiomeric excess in chiral molecules like this compound, which could then be passed on to amino acids through hydrolysis. oup.comjst.go.jp

Table 2: Theoretical Spectroscopic Data for this compound

| Spectroscopic Property | Wavelength/Energy Range | Key Theoretical Finding |

|---|---|---|

| Circular Dichroism (CD) | ~190 nm (peak), ~208 nm (shoulder) | Stronger CD than isovaline at low energies, suggesting precursor-driven chirality. oup.comoup.com |

| Absorption | Vacuum UV (VUV) | More efficient induction of enantiomeric excess at higher energies. oup.comoup.com |

| X-ray Absorption (XANES) | Soft X-ray region | Provides reference spectra for studying ionization channels. oup.comresearchgate.net |

Research on Biological and Material Science Applications Mechanistic and Fundamental

Antimicrobial and Biocidal Activity Studies (Mechanisms and Structure-Activity Relationships)

The hydantoin (B18101) structure, chemically known as imidazolidine-2,4-dione, is a valuable scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including antimicrobial properties. ekb.eg

The hydantoin core is present in established antimicrobial agents, which has spurred further investigation into its derivatives. ekb.egnih.gov Research into these derivatives aims to identify novel compounds that can combat the growing challenge of antibiotic resistance. nih.gov One strategy has been the design of bacterial membrane-active hydantoin derivatives. nih.gov By modifying the hydantoin structure, researchers have developed compounds with significantly more potent antimicrobial activity than benchmark drugs like nitrofurantoin (B1679001) against a range of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov

The structure-activity relationship (SAR) is crucial in this field. For instance, studies on 2-thiohydantoin (B1682308) hybrids have shown that substituents on the hydantoin ring can significantly influence antimicrobial efficacy. The presence of a methyl group in an attached 2-quinolone ring, combined with the absence of an acetate (B1210297) group in the thiohydantoin ring, resulted in distinct bacteriostatic activity. mdpi.com This highlights how specific structural modifications dictate the antimicrobial potential of hydantoin-based molecules.

A significant area of research involves functionalizing polymers with hydantoin groups to create materials with potent biocidal activity. mit.eduacs.org One effective approach is the creation of N-halamine polymers. mit.eduresearchgate.net N-halamines are compounds containing nitrogen-halogen bonds (>N–X, where X is Cl, Br, or I) known for their strong biocidal properties against bacteria, fungi, and viruses. researchgate.net

The biocidal mechanism of N-halamine functionalized hydantoins is based on their oxidative properties. mit.edu The nitrogen-halogen bond allows for the stabilization and storage of reactive halogen atoms in an oxidative state (+1). mit.eduresearchgate.net Upon contact with microorganisms, these reactive halogens are released and react with thiol (–SH) and thioether (–S–) groups found in essential microbial proteins and enzymes. mit.edu This interaction leads to deleterious oxidative processes within the microorganism, disrupting critical cellular functions and ultimately causing cell death. mit.edu This "contact-killing" mechanism is a key feature of non-leaching biocidal surfaces created with these functionalized polymers. mit.edu

Anticonvulsant Activity Investigations (Molecular Interactions and Target Identification)

The hydantoin scaffold is a cornerstone in the development of anticonvulsant drugs. ekb.egnih.gov The discovery of the anticonvulsant properties of 5,5-disubstituted hydantoins, such as 5-ethyl-5-phenylhydantoin, led to the synthesis and investigation of numerous derivatives for anti-epileptic applications. nih.govpcbiochemres.com The most prominent example is Phenytoin (B1677684) (5,5-diphenylhydantoin), which has been a mainstay in the treatment of generalized tonic-clonic seizures. nih.gov

Structure-activity relationship studies reveal the critical role of substituents at the C5 position of the hydantoin ring. cutm.ac.in

Aromatic Substituents: A phenyl or other aromatic group at the C5 position is considered essential for potent activity against maximal electroshock seizures. cutm.ac.in

Alkyl Substituents: Alkyl groups at the C5 position, such as the ethyl and methyl groups in 5-Ethyl-5-methylhydantoin (B102286), are generally associated with lower potency compared to their aromatic counterparts and may contribute to sedative properties. pcbiochemres.comcutm.ac.in

Mephenytoin (B154092), a closely related compound, is metabolically N-demethylated to 5-ethyl-5-phenylhydantoin, which is considered the active agent. pcbiochemres.com While direct research on the anticonvulsant molecular targets of this compound is limited, the mechanism of the broader class of hydantoins often involves modulation of voltage-gated sodium channels. The hydrophobic-hydrophilic balance of the molecule is critical for its pharmacokinetic effects and interaction with these targets. nih.gov

Role as Precursors in Astrochemical and Prebiotic Contexts

Hydantoin and its derivatives, including this compound, have garnered significant interest in astrobiology due to their detection in meteorites and their potential role as precursors to amino acids, the building blocks of life. astrochem.org

Hydantoin and its substituted derivatives have been identified in carbonaceous chondrite meteorites such as the Murchison and Yamato-791198 meteorites. astrochem.org Their presence in these extraterrestrial materials suggests that the chemical pathways for their formation exist beyond Earth. Laboratory experiments simulating conditions in space have successfully demonstrated the formation of hydantoin. astrochem.orgresearchgate.net The vacuum ultraviolet (UV) photo-irradiation of simulated interstellar ice analogues containing simple molecules like water (H₂O), methanol (B129727) (CH₃OH), and ammonia (B1221849) (NH₃) leads to the production of hydantoin in the resulting organic residues. astrochem.org This suggests that the photochemistry of interstellar ices is an efficient pathway for creating prebiotic molecules. researchgate.net

As a precursor to the non-proteinogenic amino acid isovaline (B112821), which is also found in meteorites, the stability of this compound in space-like radiation environments is of fundamental importance. nih.govmdpi.com Studies have subjected aqueous solutions of this compound to simulated space radiation to evaluate its chemical stability. mdpi.com

Laboratory simulations reveal that the compound's stability is highly dependent on the type of radiation. mdpi.com It is less stable under ultraviolet (UV) light compared to isovaline, but significantly more stable under gamma (γ)-ray irradiation. mdpi.com This differential stability has implications for its survival and chemical evolution in various astrophysical environments. mdpi.com For instance, after one year of UV irradiation in an environment simulating the International Space Station (ISS), it is estimated that approximately 72% of the initial this compound would remain. usra.edu The photolysis of this compound under radiation exposure yields other hydantoin derivatives, such as hydantoin and 5-methylhydantoin (B32822), demonstrating its role in the photochemical alteration pathways of organic molecules in solar system materials. jst.go.jp

| Radiation Type | Relative Stability | Observed Photolysis Products of EM-Hyd jst.go.jp |

|---|---|---|

| Ultraviolet (UV) Light | Less stable than Isovaline | Hydantoin, 5-methylhydantoin |

| Gamma (γ)-rays | More stable than Isovaline | Hydantoin, 5-methylhydantoin |

Applications in Polymer Science and Materials Development.

The hydantoin ring structure, with its reactive nitrogen atoms, presents opportunities for the application of this compound and its derivatives in the field of polymer science. Research has explored its use as a monomer for the synthesis of condensation polymers and as a precursor for specialty resins, contributing to the development of new materials with specific properties.

Monomers for Condensation Polymer Synthesis.

While direct and extensive research detailing the use of this compound as a primary monomer in large-scale condensation polymerization is not widely documented, the fundamental chemistry of the hydantoin structure suggests its potential in this area. Condensation polymerization involves the reaction of monomers to form a polymer with the concurrent elimination of a small molecule, such as water. The two nitrogen atoms within the hydantoin ring of this compound can theoretically act as functional groups capable of reacting with dicarboxylic acids or their derivatives to form polyamides.

The reactivity of the N-H groups in the hydantoin ring is a key factor in its potential as a monomer. The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid. In this context, this compound could potentially serve as a diamine equivalent. The general reaction for polyamide formation is depicted below:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NHCO-R'-CO-]n + 2n H₂O

Further research would be necessary to fully explore the reaction conditions and catalyst systems required to effectively polymerize this compound and to characterize the properties of the resulting polymers.

Precursors for Specialty Resins (e.g., Epoxy Resins).

There is more established research into the use of hydantoin derivatives as precursors for specialty resins, particularly epoxy resins. emerald.comemerald.com Hydantoin-based epoxy resins are noted for their desirable properties, including low viscosity, high polarity, and extended pot life, which facilitates easier wetting and promotes strong adhesion. emerald.comemerald.com These characteristics make them suitable for applications in casting, fibrous reinforcement, adhesives, and coatings. emerald.comemerald.com

The synthesis of hydantoin-based epoxy resins typically involves the reaction of a hydantoin compound with epichlorohydrin (B41342). While much of the available literature focuses on 5,5-dimethylhydantoin (B190458), the analogous structure of this compound suggests its suitability for similar synthetic pathways. emerald.comresearchgate.net The process generally involves the glycidylation of the nitrogen atoms of the hydantoin ring. For instance, the synthesis of an epoxy resin from 5,5-dimethylhydantoin (a close analog of this compound) involves a condensation reaction with epichlorohydrin in the presence of a catalyst like sodium hydroxide. researchgate.net

The resulting epoxy resins, which incorporate the hydantoin heterocycle, can exhibit enhanced thermal stability, electrical insulation properties, and weather resistance compared to conventional bisphenol A-based epoxy resins. researchgate.net Research on various hydantoin-based epoxy resins has demonstrated their potential in developing high-performance materials. researchgate.net

Table 1: Properties of a Synthesized 5,5-Dimethylhydantoin Epoxy Resin (DMH-EP)

| Property | Value |

|---|---|

| Epoxy Value | 0.1899 mol/100 g |

| Intrinsic Viscosity | 1.9383 mL/g |

| Relative Number Average Molecular Mass | 1053 |

| Degree of Polymerization | 4.4 |

Data derived from a study on the synthesis of epoxy resin from 5,5-dimethylhydantoin, a structural analog of this compound. researchgate.net

Reactant in Complex Chemical Synthesis and Analogues (e.g., Nociceptin/Orphanin FQ Analogues).

This compound serves as a reactant in the synthesis of complex chemical structures, notably in the preparation of analogues of Nociceptin/Orphanin FQ (N/OFQ). N/OFQ is a neuropeptide that plays a role in various biological processes, and its analogues are synthesized for research into pain perception and other neurological functions. uctm.edu

The synthesis of these peptide analogues is a multi-step process where the specific chemical properties of this compound are utilized to build parts of the target molecule. While the detailed reaction mechanisms are specific to the synthetic pathway being employed, the inclusion of the this compound moiety can be a critical step in achieving the desired final compound. The purpose of creating these analogues is often to study the structure-activity relationship of the neuropeptide, investigating how modifications to its structure affect its biological activity. researchgate.net

Use in Chlorine Dioxide Generation Systems (for 1,3-Dichloro-5-ethyl-5-methylhydantoin).

A significant application of a derivative of this compound is in water treatment and disinfection. Specifically, 1,3-Dichloro-5-ethyl-5-methylhydantoin (B1329273) is utilized in systems designed for the autonomous and self-limiting generation of chlorine dioxide. cymitquimica.comchemicalbook.com Chlorine dioxide is a potent disinfectant and oxidizing agent used in a variety of water treatment applications. eaiwater.com

The use of 1,3-Dichloro-5-ethyl-5-methylhydantoin provides a stable and controlled source for the release of chlorine. In aqueous environments, this halogenated hydantoin derivative hydrolyzes to release hypochlorous acid (HOCl), which is a key component in the generation of chlorine dioxide. The controlled release mechanism is crucial for maintaining an effective and safe concentration of the disinfectant. These systems are employed in various settings, including industrial water treatment and swimming pool sanitation.

The chemical reaction for the generation of chlorine dioxide from precursors can vary depending on the specific system, but generally involves the reaction of a chlorite (B76162) source with an acid or an oxidizing agent. The use of 1,3-Dichloro-5-ethyl-5-methylhydantoin in these systems highlights the importance of hydantoin derivatives in developing safe and effective disinfection technologies.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-Dichloro-5-ethyl-5-methylhydantoin |

| 5,5-dimethylhydantoin |

| Bisphenol A |

| Epichlorohydrin |

| Hypochlorous acid |

| Nociceptin/Orphanin FQ |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is an indispensable tool for the separation and analysis of 5-Ethyl-5-methylhydantoin (B102286) from reaction mixtures and for the assessment of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most prominently used methods.

HPLC offers high-resolution separation, making it suitable for both quantitative analysis and preparative separation of this compound and its enantiomers.

As this compound possesses a stereogenic center at the C5 position, the separation of its enantiomers, (R)- and (S)-5-ethyl-5-methylhydantoin, is crucial. Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) and assessing the enantiomeric purity of the compound. researchgate.netcsfarmacie.cz This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of hydantoin (B18101) derivatives. researchgate.net Research has shown that chiral HPLC analysis can effectively determine the enantiomeric composition of crystalline this compound. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, resulting in different retention times. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution between the enantiomers. phenomenex.com For instance, studies on various hydantoin derivatives have demonstrated successful separation using phases like Chiralpak AD. researchgate.net

Table 1: Chiral HPLC Research Findings for Hydantoin Derivatives

| Finding | Details | Significance | Reference(s) |

| Enantiomeric Excess (ee) Determination | Chiral HPLC was employed to determine the %ee of this compound crystals. | Confirms the effectiveness of chiral HPLC for quantitative enantiomeric purity analysis. | researchgate.net |

| Stationary Phase Efficacy | Polysaccharide-type CSPs (e.g., Chiralpak AD) show universal resolving ability for many hydantoin derivatives. | Provides a starting point for method development for this compound. | researchgate.net |

| Preparative Separation | Preparative HPLC with chiral columns can be used to separate enantiomers of hydantoin derivatives. | Enables the isolation of pure enantiomers for further study. | mdpi.com |

| General Applicability | HPLC with CSPs is a suitable approach for both analytical and preparative enantiomeric separation of chiral compounds. | Underpins the use of this technique for this compound. | csfarmacie.cz |

For the analysis of achiral purity and quantification of this compound in various matrices, reversed-phase (RP-HPLC) and ion-exchange HPLC are commonly employed. These techniques are used to separate the target compound from impurities, starting materials, and degradation products. researchmap.jp

A specific reversed-phase HPLC method has been developed for the analysis of this compound. sielc.com This method uses a C18-type column with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This RP-HPLC method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Ion-exchange chromatography, alongside reversed-phase HPLC, has been utilized to identify products formed from the irradiation of aqueous solutions of this compound, demonstrating its utility in stability and degradation studies. researchmap.jpsigmaaldrich.com The elution order in such systems is often related to the hydrophilicity of the hydantoin compounds. shodex.com

Table 2: Example of a Reversed-Phase HPLC Method for this compound Analysis

| Parameter | Condition | Reference(s) |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detection | UV | |

| Application | Product analysis, impurity isolation, pharmacokinetic studies | sielc.com |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, such as through the Bucherer-Berg reaction, TLC is used to track the consumption of reactants and the formation of the product. tubitak.gov.tr By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, chemists can quickly assess the status of the reaction and determine its endpoint, ensuring the reaction is stopped at the optimal time for maximum yield and purity. tubitak.gov.trthieme-connect.de

High-Performance Liquid Chromatography (HPLC)

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. springernature.comuib.no

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the solid-state structure of a molecule. uwaterloo.ca This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. Crucially for a chiral compound like this compound, when an enantiomerically pure crystal is analyzed, SCXRD can determine its absolute configuration. springernature.comthieme-connect.de

Studies on this compound have shown that it crystallizes as a stable conglomerate, meaning the (R)- and (S)-enantiomers crystallize separately in a physical mixture of homochiral crystals. researchgate.netresearchgate.net The crystal structure has been resolved using SCXRD, revealing detailed information about the molecular packing within the crystal lattice. researchgate.netgrafiati.com For example, analysis has shown that single crystals grown from an unstirred racemic solution can exhibit an unusual structure with very low enantiomeric excess, resulting from an epitaxial association of macroscopic homochiral lamellar fragments. researchgate.netcapes.gov.br This detailed structural insight is essential for understanding the crystallization behavior of the compound, which is critical for its resolution by preferential crystallization. researchgate.net

Table 3: Crystallographic Data for this compound

| Parameter | Finding | Significance | Reference(s) |

| Crystal System | Conglomerate | The (R) and (S) enantiomers spontaneously crystallize into separate homochiral crystals. | researchgate.netresearchgate.net |

| Analytical Technique | Single Crystal X-ray Diffraction (SCXRD) | Used to resolve the crystal structure and determine molecular packing. | researchgate.netgrafiati.com |

| Structural Feature | Epitaxial Association | In unstirred racemic solutions, homochiral lamellar fragments can associate, forming crystals with low ee. | researchgate.netcapes.gov.br |

| Application | Understanding Crystallization Behavior | SCXRD data is vital for developing and optimizing enantiomeric separation via preferential crystallization. | researchgate.net |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Powder X-ray Diffraction (XRPD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides detailed information about the crystallographic structure, enabling the identification of different polymorphic forms, which can have distinct physical properties.

Studies have utilized XRPD to investigate the polymorphic behavior of this compound. researchgate.net The racemic mixture of this compound is known to crystallize as a stable conglomerate, which is a 50/50 physical mixture of separate crystals of the two enantiomers. researchgate.net XRPD analysis is essential in confirming the phase of such materials and is a standard technique used in the screening for and characterization of conglomerate-forming systems. researchgate.netresearchgate.net This non-destructive technique is highly specific and sensitive to subtle structural changes, making it indispensable for polymorph screening and stability studies. particle.dk

Calorimetric Methods for Thermal Behavior

Calorimetric methods are essential for investigating the thermal properties of this compound, including melting points, phase transitions, and glass-forming ability. researchgate.netacs.orgresearchgate.net Techniques such as Differential Scanning Calorimetry (DSC) and Fast Scanning Calorimetry (FSC) have been pivotal in understanding the compound's behavior upon heating and cooling. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting temperature (T_m) and other thermal transitions. For this compound, DSC has been used to determine the distinct melting points of its pure enantiomers and its racemic mixture. researchgate.net The racemic mixture, being a conglomerate, exhibits a eutectic melting behavior. researchgate.net

The melting temperatures for the pure enantiomer and the racemic composition have been measured and are consistent in the scientific literature. researchgate.net

Table 1: DSC Thermal Properties of this compound

| Form | Melting Temperature (T_m) |

|---|---|

| Pure Enantiomer (R or S) | 173 ± 2°C |

| Racemic Mixture (RS) | 140 ± 2°C |

Data sourced from literature. researchgate.net

Fast Scanning Calorimetry (FSC) is an advanced thermal analysis technique that allows for ultra-high heating and cooling rates. This method is particularly useful for materials like this compound that have a very high tendency to crystallize, making it difficult to study their amorphous or "glassy" state using conventional techniques. researchgate.netnih.gov

Investigations using FSC successfully produced the glassy state of this compound, which could not be achieved with standard DSC. researchgate.net By applying rapid cooling, the crystallization process can be bypassed, allowing for the characterization of the amorphous phase and its transitions. nih.gov The use of FSC has also suggested the possibility of new phase equilibria in the enantiomeric phase diagram that were not previously reported. nih.gov

Table 2: FSC Cooling Rates for Vitrification of this compound

| Sample Composition | Required Cooling Rate to Reach Glassy State |

|---|---|

| Pure Enantiomer | 1000 °C/s |

| Mixture of Enantiomers | 300 °C/s |

Data sourced from studies on its glass-forming ability. researchgate.netnih.gov

Spectrometric Methods for Compound Identification and Purity (e.g., Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. In the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The compound can also be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer. sielc.com For mass spectrometry-compatible applications, volatile mobile phase modifiers like formic acid are used instead of non-volatile acids. sielc.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Library | Main library | NIST |

| Total Peaks | 39 | NIST |

| m/z Top Peak | 113 | NIST |

Data sourced from the NIST spectral library. nih.gov

Microscopic Techniques for Crystal Morphology (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface topography and morphology of crystalline materials at high resolution. thermofisher.com For this compound, SEM has been used to characterize the shape and features of its crystals. researchgate.net

Studies involving the annealing of (±)this compound powder have revealed the formation of hollow crystals. researchgate.net SEM images show that these crystals grow as hollow needles or whiskers. researchgate.netresearchgate.net The specific morphology of these tubular crystals can be influenced by the experimental conditions, such as the rate of their formation. Needles grown via a faster process differ in appearance from those grown more slowly at a constant temperature. researchgate.net For instance, hollow needles of (±)this compound exhibit well-faceted external walls with sharp edges. researchgate.net

Environmental Fate and Degradation Pathway Studies

Photolytic Degradation Pathways and Mechanisms

Studies into the photolytic degradation of 5-Ethyl-5-methylhydantoin (B102286) (EMH) have been conducted to understand its stability, particularly in contexts such as astrobiology and as a degradation product of other compounds.

The structural stability of this compound has been evaluated through irradiation with both ultraviolet (UV) and gamma-ray photons. mdpi.com In experiments simulating space radiation, aqueous solutions of the compound were subjected to these forms of radiation to measure the degree of photolysis. mdpi.com Further research as part of the Tanpopo mission, which exposed organic compounds to the space environment on the International Space Station, also included this compound to study its stability against UV, gamma, and ionizing radiation. acs.orgau.dkuva.nl Results from this mission indicated a logarithmic decomposition of the compound over a period of one to three years of space exposure. acs.org

Studies on the photolysis of halogenated precursors, such as formulations containing 1,3-dichloro-5-ethyl-5-methylhydantoin (B1329273) (DCEMH), show that under exposure to light, there are no significant differences in the degradation products compared to hydrolysis in dark conditions, with the exception of a greater loss of total halogen. epa.govepa.gov This suggests that while the halogenated precursors are susceptible to photolysis, the core hydantoin (B18101) structure's degradation pathway is similar to its hydrolytic pathway. epa.gov

The identification of products from the photolytic degradation of this compound's precursors has been documented. In studies involving the photolysis of aqueous solutions of 1,3-dichloro-5-ethyl-5-methylhydantoin, the degradation products were found to be the same as those from hydrolysis. epa.govepa.gov These products included the dehalogenated this compound, N-chloroimines, and ketones. epa.gov The formation of these products indicates that as the N-chloroimines form, they slowly hydrolyze to the corresponding ketone. epa.gov

Table 1: Identified Photodegradation Products from a Halogenated Precursor This table shows degradation products identified from the photolysis of an aqueous solution containing 1,3-dichloro-5-ethyl-5-methylhydantoin.

| Precursor Compound | Identified Products | Reference |

| 1,3-dichloro-5-ethyl-5-methylhydantoin | This compound | epa.gov, epa.gov |

| N-chloroimines | epa.gov | |

| Ketones | epa.gov | |

| Free halogens | epa.gov |

Hydrolytic Stability and Degradation Kinetics

This compound is recognized as a persistent and stable metabolite of halogenated hydantoin compounds used as disinfectants. haz-map.comregulations.gov Halogenated hydantoins, such as 1,3-dichloro-5-ethyl-5-methylhydantoin, are known to decompose rapidly in aqueous solutions. haz-map.com This rapid degradation involves hydrolysis, which releases hypochlorous acid and results in the formation of this compound (EMH). haz-map.comregulations.gov

While EMH is a stable hydrolysis product of its precursors, studies on these precursor formulations at high concentrations (100 ppm) and elevated temperatures (104°F) have shown that further degradation can occur. epa.govepa.gov Under these conditions, hydrolysis resulted in a 27% to 31% loss of hydantoin equivalents, with some of the material being recovered as imines (such as butylimines) and ketones. epa.gov This suggests that while EMH is generally stable, it can undergo slow degradation under specific environmental conditions.

Table 2: Products from Hydrolysis Studies of a Halogenated Precursor This table shows degradation products identified from the hydrolysis of an aqueous solution containing 1,3-dichloro-5-ethyl-5-methylhydantoin.

| Condition | Identified Products/Results | Reference |

| Rapid hydrolysis in aqueous solution | This compound | haz-map.com, , regulations.gov |

| Hypochlorous acid | haz-map.com, | |

| Hydrolysis at 104°F | 27-31% loss of hydantoin equivalents | epa.gov |

| Imines (e.g., butylimines) | epa.gov | |

| Ketones | epa.gov |

Metabolic Fate and Biotransformation Pathways

The metabolic fate of this compound has been investigated, primarily in the context of it being a major degradate of halogenated hydantoin pesticides. A key study titled "Absorption, Distribution, Metabolism and Excretion (ADME) Studies of this compound in the Rat" was conducted in 1991. regulations.govepa.govepa.govpublications.gc.ca This study is cited in regulatory risk assessments by agencies such as the U.S. Environmental Protection Agency. regulations.govepa.gov